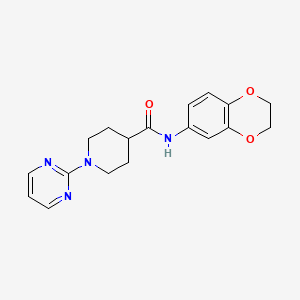

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

Piperidine Ring Formation: The piperidine ring is formed through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.

Coupling with Pyrimidine: The pyrimidine moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation Products: Quinone derivatives.

Reduction Products: Dihydropyrimidine derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzodioxin moiety linked to a piperidine and pyrimidine framework. Its molecular formula is C24H27N5O2, and it has been identified with various identifiers such as PubChem CID 135460604. The unique structural components contribute to its biological activity, particularly in modulating receptor interactions.

Receptor Modulation

One of the primary applications of this compound lies in its ability to act as a dual modulator of serotonin (5-HT2A) and dopamine (D3) receptors. Research indicates that compounds with similar structures can influence neuropsychiatric disorders by modulating these receptors, which are crucial in the pathophysiology of conditions like schizophrenia and depression .

Anticancer Activity

The compound has shown promise in cancer research, particularly as a potential treatment for various malignancies. Its ability to inhibit specific kinases involved in tumor growth has been highlighted in several studies. For instance, modifications to the piperidine structure have resulted in enhanced potency against cancer cell lines .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of related compounds, suggesting that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide may exhibit similar effects against bacterial and fungal strains. The mechanism is thought to involve disruption of microbial cell wall synthesis or function .

Case Study 1: Neuropharmacology

In a study examining the effects of various piperidine derivatives on neuroreceptors, researchers found that this compound displayed significant binding affinity for both 5-HT2A and D3 receptors. This dual action suggests potential for developing treatments for mood disorders .

Case Study 2: Oncology Research

Another significant investigation focused on the compound's anticancer properties, where it was tested against multiple cancer cell lines. Results indicated that structural modifications could enhance its efficacy, leading to a promising candidate for further development in targeted cancer therapies .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide depends on its specific application:

Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins in biological systems.

Pathways Involved: It may modulate signaling pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides and benzodioxin derivatives.

Examples: Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxylate and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxylamide.

Uniqueness

Structural Features: The presence of both the benzodioxin and pyrimidine moieties in the same molecule.

Functional Properties: Unique reactivity and potential bioactivity due to the combination of these structural features.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

Chemical Structure and Synthesis

The compound features a unique structure that combines a benzodioxin moiety with a pyrimidine core. The synthesis typically involves multi-step organic reactions, starting from the preparation of benzodioxin and pyrimidine intermediates. A common synthetic route includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with pyrimidine derivatives under specific conditions using bases like lithium hydride (LiH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) .

This compound exhibits its biological effects through interactions with specific molecular targets, including enzymes and receptors. The binding interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .

Inhibition Studies

Recent studies have evaluated the compound's inhibitory effects on various enzymes. For instance, it has been tested against α-glucosidase , an enzyme implicated in glucose metabolism and diabetes management. The inhibition potency was assessed by determining the IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

Case Studies

Case Study 1: Antidiabetic Potential

In one study, derivatives of benzodioxin were synthesized and screened for their ability to inhibit α-glucosidase. The results indicated that certain modifications to the benzodioxin structure enhanced inhibitory activity significantly compared to standard drugs like acarbose. This suggests that this compound could be a promising candidate for developing new antidiabetic agents .

Case Study 2: Enzyme Interaction

Another study focused on the structural activity relationship (SAR) of similar compounds. It was found that variations in substituents on the benzodioxin ring influenced the binding affinity and inhibition efficiency against target enzymes. These findings highlight the importance of chemical modifications in enhancing biological activity .

Applications in Medicinal Chemistry

This compound is being explored for various applications:

- Antidiabetic Drugs : Its ability to inhibit α-glucosidase positions it as a potential candidate for diabetes treatment.

- Biochemical Probes : The compound may serve as a tool for studying enzyme interactions and cellular processes due to its unique structure.

- Therapeutic Agents : Ongoing research aims to develop it into a therapeutic agent targeting specific receptors involved in metabolic disorders.

Properties

Molecular Formula |

C18H20N4O3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrimidin-2-ylpiperidine-4-carboxamide |

InChI |

InChI=1S/C18H20N4O3/c23-17(21-14-2-3-15-16(12-14)25-11-10-24-15)13-4-8-22(9-5-13)18-19-6-1-7-20-18/h1-3,6-7,12-13H,4-5,8-11H2,(H,21,23) |

InChI Key |

ATFGGEHVXFFJLP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC=CC=N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.